(2Z)-3-(benzenesulfonyl)-N-(4-ethoxyphenyl)-2H-chromen-2-imine
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Overview
Description
(2Z)-3-(benzenesulfonyl)-N-(4-ethoxyphenyl)-2H-chromen-2-imine is an organic compound that belongs to the class of chromenes. Chromenes are known for their diverse biological activities and are often studied for their potential applications in medicinal chemistry. This compound features a chromene core with a phenylsulfonyl group and an aniline moiety, making it a subject of interest for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-3-(benzenesulfonyl)-N-(4-ethoxyphenyl)-2H-chromen-2-imine typically involves multi-step organic reactions. One common approach might include:
Formation of the Chromene Core: This can be achieved through the cyclization of suitable precursors under acidic or basic conditions.
Introduction of the Phenylsulfonyl Group: This step might involve sulfonylation reactions using reagents like phenylsulfonyl chloride in the presence of a base.
Attachment of the Aniline Moiety: This can be done through condensation reactions, often under reflux conditions, to form the final product.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the ethoxy group or the chromene core.
Reduction: Reduction reactions might target the sulfonyl group or the chromene double bond.
Substitution: Various substitution reactions can occur, especially on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the corresponding alcohols or amines.
Scientific Research Applications
Chemistry
Synthesis of Derivatives: The compound can be used as a starting material for synthesizing various derivatives with potential biological activities.
Catalysis: It may serve as a ligand in catalytic reactions.
Biology
Antimicrobial Activity: Studies might explore its potential as an antimicrobial agent.
Antioxidant Properties: The compound could be investigated for its ability to scavenge free radicals.
Medicine
Drug Development: Research might focus on its potential as a lead compound for developing new drugs, particularly for treating cancer or inflammatory diseases.
Industry
Material Science: The compound could be used in the development of new materials with specific properties, such as UV-absorbing materials.
Mechanism of Action
The mechanism of action for (2Z)-3-(benzenesulfonyl)-N-(4-ethoxyphenyl)-2H-chromen-2-imine would depend on its specific application. For example:
Biological Activity: It might interact with specific enzymes or receptors, inhibiting or activating certain pathways.
Chemical Reactions: The compound’s reactivity could be explained by the electronic effects of its functional groups, such as the electron-withdrawing sulfonyl group and the electron-donating ethoxy group.
Comparison with Similar Compounds
Similar Compounds
- (Z)-4-ethoxy-N-(3-(phenylsulfonyl)-2H-chromen-2-ylidene)amine
- (Z)-4-methoxy-N-(3-(phenylsulfonyl)-2H-chromen-2-ylidene)aniline
- (Z)-4-ethoxy-N-(3-(methylsulfonyl)-2H-chromen-2-ylidene)aniline
Uniqueness
- Functional Groups : The presence of both the ethoxy and phenylsulfonyl groups makes it unique compared to other chromene derivatives.
- Biological Activity : Its specific combination of functional groups might confer unique biological activities, making it a valuable compound for research.
Properties
IUPAC Name |
3-(benzenesulfonyl)-N-(4-ethoxyphenyl)chromen-2-imine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19NO4S/c1-2-27-19-14-12-18(13-15-19)24-23-22(16-17-8-6-7-11-21(17)28-23)29(25,26)20-9-4-3-5-10-20/h3-16H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LODAMPUNIDJWGY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N=C2C(=CC3=CC=CC=C3O2)S(=O)(=O)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19NO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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